AT-004
Description
AT-004 refers to two distinct monoclonal antibodies under the same nomenclature, developed for different therapeutic applications:
a. This compound for Canine B-Cell Lymphoma Developed by Aratana Therapeutics, this antibody is a canine-specific version of rituximab (human anti-CD20 monoclonal antibody). It targets CD20 on B-cells to treat lymphoma in dogs. This compound was approved by the USDA in 2015 as the first monoclonal antibody for canine B-cell lymphoma, priced at ~$3,000 per course, comparable to Aratana’s AT-005 (for T-cell lymphoma). However, clinical trials revealed mixed efficacy and specificity issues, leading to scaled-back commercialization plans .
b. This compound as a Human A2aR Antagonist for Cancer Immunotherapy Developed by ACROBiosystems/Anpro Biotech, this this compound is a first-in-class monoclonal antibody targeting adenosine receptor A2aR, a GPCR implicated in tumor immune evasion. Preclinical data presented at AACR 2022 demonstrated its ability to reverse adenosine-mediated immunosuppression in the tumor microenvironment (TME). It showed 100-fold higher potency than small-molecule A2aR inhibitors (e.g., AZD4635) in blocking cAMP signaling and restoring CD8+ T-cell activity .
Properties
Molecular Formula |
C22H32N2 |
|---|---|
Molecular Weight |
324.512 |
IUPAC Name |
1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indole |
InChI |
InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3/t18-,20+ |
InChI Key |
RUVSOGDMGUPNJT-PUZFROQSSA-N |
SMILES |
CC([C@@H]1CC[C@H](N2CCC(N3C=CC4=C3C=CC=C4)CC2)CC1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-004; AT004; AT 004 |
Origin of Product |
United States |
Comparison with Similar Compounds
Canine AT-004 (B-Cell Lymphoma)
Key Findings :
- This compound’s efficacy was comparable to chemotherapy but with fewer adverse effects. However, its lack of specificity and inconsistent results in combination trials led to reduced commercial interest .
- Chemotherapy remains the primary option despite toxicity, highlighting the unmet need for targeted therapies in veterinary oncology.
Human this compound (A2aR Antagonist for Cancer Immunotherapy)
Key Findings :
- Potency: this compound’s monoclonal antibody design enables superior target engagement, achieving 100-fold greater inhibition of A2aR-mediated cAMP release compared to AZD4635 .
- Mechanistic Advantage : As a biologic, this compound avoids blood-brain barrier penetration, preventing central nervous system side effects common with small molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
